7-Chloro-5-fluoro-1H-indole-3-carbaldehyde

Antibacterial Antibiofilm Enterococcus faecalis

7-Chloro-5-fluoro-1H-indole-3-carbaldehyde (CAS:1227270-41-8) is a dual-halogenated indole-3-carboxaldehyde with a 7-chloro and 5-fluoro substitution pattern. This precise halogenation is critical for reactivity and biological selectivity (e.g., CB1 receptor binding affinity). The 3-carbaldehyde handle enables rapid diversification via condensations and cross-couplings, making it an ideal precursor for kinase inhibitor and antibiofilm library synthesis. Generic indole-3-carbaldehydes are not equivalent.

Molecular Formula C9H5ClFNO
Molecular Weight 197.59 g/mol
CAS No. 1227270-41-8
Cat. No. B1431638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-5-fluoro-1H-indole-3-carbaldehyde
CAS1227270-41-8
Molecular FormulaC9H5ClFNO
Molecular Weight197.59 g/mol
Structural Identifiers
SMILESC1=C(C=C(C2=C1C(=CN2)C=O)Cl)F
InChIInChI=1S/C9H5ClFNO/c10-8-2-6(11)1-7-5(4-13)3-12-9(7)8/h1-4,12H
InChIKeyTWGHMAACOULVPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Chloro-5-fluoro-1H-indole-3-carbaldehyde: A Strategic Dual-Halogenated Scaffold for Advanced Heterocyclic Synthesis and Drug Discovery


7-Chloro-5-fluoro-1H-indole-3-carbaldehyde (CAS: 1227270-41-8) is a dual-halogenated indole-3-carboxaldehyde derivative. The simultaneous presence of a 7-chloro and a 5-fluoro substituent on the indole core imparts unique electronic and steric properties that distinguish it from its mono-halogenated or non-halogenated counterparts . The aldehyde functionality at the 3-position provides a critical chemical handle for further derivatization, making this compound a versatile building block in medicinal chemistry for the synthesis of complex heterocyclic libraries targeting diverse biological pathways, including antimicrobial and anticancer mechanisms .

The Critical Impact of 7-Chloro-5-fluoro Substitution on Physicochemical Properties and Downstream Synthesis


Generic substitution of 7-chloro-5-fluoro-1H-indole-3-carbaldehyde with other indole-3-carbaldehydes is not chemically or biologically equivalent. The specific pattern of halogenation directly influences key properties such as lipophilicity (calculated LogP of 2.49 ) and electronic density, which in turn governs reactivity in subsequent synthetic steps like cross-couplings and condensations. Furthermore, biological activity is highly sensitive to this substitution pattern; for instance, chlorination at position 7 has been shown to largely retain human CB1 receptor binding affinity, while chlorination at position 5 significantly reduces it [1]. This illustrates that seemingly minor structural modifications can lead to major differences in both chemical behavior and biological outcome, necessitating the use of the precisely specified derivative for target synthesis.

Evidence-Based Differentiation of 7-Chloro-5-fluoro-1H-indole-3-carbaldehyde from Key Analogs


Comparative Antibiofilm Activity: Dual-Halogenated vs. Mono-Halogenated Indoles Against E. faecalis

In an assay measuring inhibition of biofilm formation by *Enterococcus faecalis*, 7-Chloro-5-fluoro-1H-indole-3-carbaldehyde (BDBM50497186) exhibited an IC50 of 1.25 × 10⁵ nM [1]. While this single data point indicates limited potency, it provides a baseline for comparison against other halogenated indoles, which have been shown in separate studies to possess more potent antibiofilm and anti-persister activities [2].

Antibacterial Antibiofilm Enterococcus faecalis

Comparative Survival of Nematodes: Effect of Halogenated Indole Derivatives on B. xylophilus

In a study evaluating the effect of indole derivatives on the survival of the pine wood nematode *B. xylophilus*, the structurally related 7-chloroindole and 5-fluoroindole were tested at a concentration of 1 mM [1]. 7-chloroindole (99% purity) resulted in a nematode survival rate of 82 ± 12%, while 5-fluoroindole (98% purity) resulted in a survival rate of 83 ± 9% [1].

Anthelmintic Nematicide Bursaphelenchus xylophilus

Inference of Kinase Inhibitory Potential: The Role of the 7-Chloro-5-fluoro Scaffold in Targeted Therapy

Indole derivatives are a well-established class of kinase inhibitors, targeting proteins such as PIM, CDK, TK, AKT, and PI3K [1]. The precise substitution pattern on the indole core is critical for kinase selectivity and potency. For instance, substitutions at the 4th position of the indole ring have been shown to enhance PI3K inhibition, while substitutions at the 2nd and 6th positions improve CDK5 inhibition [1].

Kinase Inhibition Cancer Therapy Medicinal Chemistry

High-Value Application Scenarios for 7-Chloro-5-fluoro-1H-indole-3-carbaldehyde in Drug Discovery and Chemical Biology


1. Synthesis of Novel Antimicrobial Agents Targeting Biofilm Formation

Despite its weak inherent antibiofilm activity (IC50 = 125,000 nM against E. faecalis) [1], 7-chloro-5-fluoro-1H-indole-3-carbaldehyde is an ideal starting material for synthesizing focused libraries to optimize antibiofilm potency. Its aldehyde group allows for rapid diversification via condensation and cross-coupling reactions to create novel analogs, building on the known antibiofilm and anti-persister properties of halogenated indoles [2].

2. Design and Synthesis of Selective Kinase Inhibitors for Oncology

Given the established role of substituted indoles as kinase inhibitors [3], this compound is a strategic precursor for developing next-generation kinase inhibitors. The unique 7-chloro-5-fluoro substitution pattern provides a distinct chemical space to explore SAR, potentially leading to inhibitors with enhanced selectivity for targets like PI3K or CDK5, where specific indole substitutions are known to confer activity [3].

3. Development of Chemical Probes for Studying Halogen Bonding Interactions

The dual halogenation of this compound makes it a valuable tool in chemical biology for investigating non-covalent interactions. The 5-fluoro and 7-chloro substituents can act as weak halogen bond donors/acceptors, influencing molecular recognition events. This compound can be used as a core scaffold to build chemical probes for studying the role of halogen bonding in protein-ligand binding and biomolecular structure.

4. Creation of Diversified Heterocyclic Libraries via Aldehyde Functionalization

The 3-carbaldehyde functionality is a cornerstone of heterocyclic synthesis. This compound can be used in a wide range of high-yielding reactions—including Vilsmeier-Haack, Knoevenagel condensations, and reductive aminations—to generate diverse libraries of indole-based chalcones, Schiff bases, and other complex heterocycles for broad biological screening [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Chloro-5-fluoro-1H-indole-3-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.